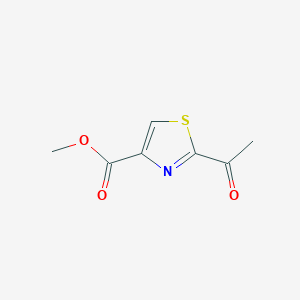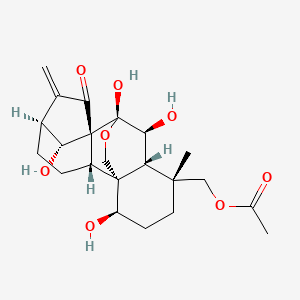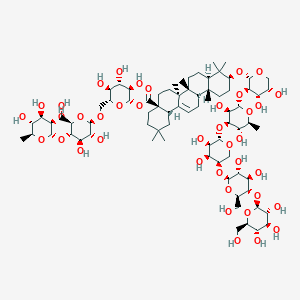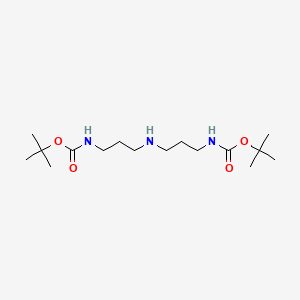
1,9-Bis-Boc-1,5,9-triazanonane
Übersicht
Beschreibung
1,9-Bis-Boc-1,5,9-triazanonane is an organic compound with the chemical formula C16H33N3O4 and a molecular weight of 331.45 g/mol . It is a linker containing two Boc-protected amino groups, which can be deprotected under mild acidic conditions to form free amines . This compound is primarily used in research and industrial applications as a building block for the construction of various linkers, dendrimers, and chelators .
Vorbereitungsmethoden
The synthesis of 1,9-Bis-Boc-1,5,9-triazanonane involves the following steps :
Synthesis of 1,5,9-triazanonane ring: This step involves the formation of the triazanonane ring through appropriate chemical reactions.
Introduction of Boc groups: The Boc (tert-butoxycarbonyl) groups are introduced to the 1,5,9-triazanonane ring to form this compound. This is typically achieved by reacting the triazanonane ring with Boc anhydride under basic conditions.
Analyse Chemischer Reaktionen
1,9-Bis-Boc-1,5,9-triazanonane undergoes several types of chemical reactions :
Deprotection: The Boc groups can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free amines.
Substitution Reactions: The free amines formed after deprotection can participate in nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The Boc groups can also be hydrolyzed under basic conditions to form the corresponding amines.
Wissenschaftliche Forschungsanwendungen
1,9-Bis-Boc-1,5,9-triazanonane has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of complex organic molecules, linkers, and dendrimers.
Biology: The compound is utilized in the development of peptidomimetics and other biologically active molecules.
Medicine: It is employed in the synthesis of drug delivery systems and other pharmaceutical applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,9-Bis-Boc-1,5,9-triazanonane primarily involves its ability to act as a linker or building block in the synthesis of more complex molecules . The Boc-protected amino groups can be deprotected to form free amines, which can then participate in various chemical reactions to form desired products. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Vergleich Mit ähnlichen Verbindungen
1,9-Bis-Boc-1,5,9-triazanonane can be compared with other similar compounds, such as :
N1,N9-bis-Boc-norspermidine: Similar in structure and used for similar applications.
Di-tert-butyl (azanediylbis (propane-3,1-diyl))dicarbamate: Another compound with Boc-protected amino groups.
Bis (2-methyl-2-propanyl) (iminodi-3,1-propanediyl)biscarbamate: Used in similar synthetic applications.
This compound is unique due to its specific structure and the presence of two Boc-protected amino groups, which make it highly versatile for various synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUZRBQIVIUOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145803 | |
| Record name | 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82409-02-7 | |
| Record name | 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82409-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


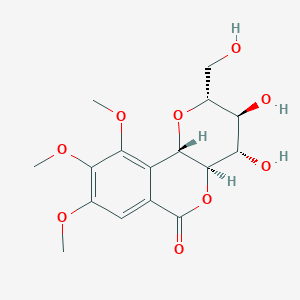
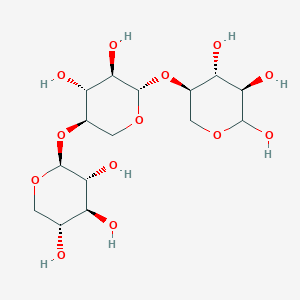
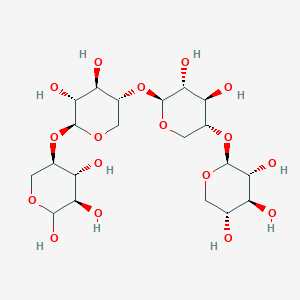
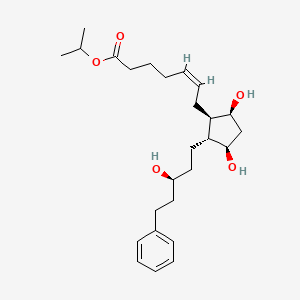
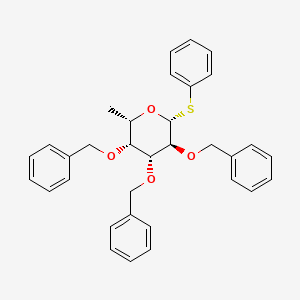
![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)
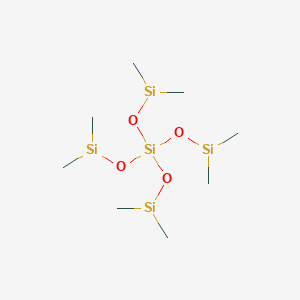
![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)
